molecular formula C13H11IN2O4S B3994521 Benzenesulfonamide, N-(4-iodophenyl)-2-methyl-5-nitro- CAS No. 87316-96-9

Benzenesulfonamide, N-(4-iodophenyl)-2-methyl-5-nitro-

Cat. No.: B3994521
CAS No.: 87316-96-9
M. Wt: 418.21 g/mol
InChI Key: MXCCNBVTNOJUHU-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(4-iodophenyl)-2-methyl-5-nitro- is a chemical compound belonging to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group substituted with a 4-iodophenyl, 2-methyl, and 5-nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(4-iodophenyl)-2-methyl-5-nitro- typically involves a multi-step process. One common method includes the nitration and halogenation of N-phenylbenzenesulfonamide. This process employs reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate . The reaction conditions are carefully controlled to ensure high chemoselectivity and functional group compatibility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(4-iodophenyl)-2-methyl-5-nitro- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitro and iodo groups.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Reduction Reactions: The major product is the corresponding amine derivative.

    Oxidation Reactions: The major product is the corresponding carboxylic acid derivative.

Scientific Research Applications

Benzenesulfonamide, N-(4-iodophenyl)-2-methyl-5-nitro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(4-iodophenyl)-2-methyl-5-nitro- is not fully understood. it is believed to involve the inhibition of certain enzymes and modulation of ion channels. The compound has been shown to bind to carbonic anhydrase enzymes and inhibit their activity, which can lead to various biological effects.

Comparison with Similar Compounds

Benzenesulfonamide, N-(4-iodophenyl)-2-methyl-5-nitro- can be compared with other sulfonamide derivatives, such as:

The uniqueness of Benzenesulfonamide, N-(4-iodophenyl)-2-methyl-5-nitro- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(4-iodophenyl)-2-methyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O4S/c1-9-2-7-12(16(17)18)8-13(9)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCCNBVTNOJUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387822
Record name Benzenesulfonamide, N-(4-iodophenyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87316-96-9
Record name Benzenesulfonamide, N-(4-iodophenyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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